(1R,2R,4S)-Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate oxalate
Overview
Description
(1R,2R,4S)-Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate oxalate, also known as Cocaine, is a powerful stimulant drug that is derived from the leaves of the coca plant. Cocaine is a highly addictive drug that is widely abused due to its euphoric effects. Despite its negative effects on the human body, Cocaine has been widely studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Scientific Research Applications
Asymmetric Synthesis
Asymmetric synthesis of bicyclic amino acid derivatives, including structures related to the compound , has been achieved through Aza-Diels-Alder reactions. These reactions involve chiral iminium ions formed in situ from glyoxylic acid and chiral amines, reacting with cyclopentadiene. The yields and enantiomeric excesses of these reactions can be significant, demonstrating the utility of this approach in the synthesis of complex bicyclic structures (Waldmann & Braun, 1991).
Microwave-Assisted Synthesis
A microwave-assisted synthesis approach led to the high-yield, short-time production of a structurally related compound, demonstrating unexpected stereoselective substitution reactions. This method highlights the efficiency and selectivity possible with microwave assistance in complex organic synthesis (Onogi, Higashibayashi, & Sakurai, 2012).
properties
IUPAC Name |
methyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.C2H2O4/c1-11-8(10)6-4-5-2-3-7(6)9-5;3-1(4)2(5)6/h5-7,9H,2-4H2,1H3;(H,3,4)(H,5,6)/t5-,6+,7+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQRNEXAKCLPOG-VWZUFWLJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCC1N2.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H]2CC[C@H]1N2.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R,4S)-Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate oxalate | |
CAS RN |
1788041-49-5 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1788041-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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